molecular formula C9H9N3O B2768070 N-(cyanomethyl)-2-methylpyridine-4-carboxamide CAS No. 1694095-82-3

N-(cyanomethyl)-2-methylpyridine-4-carboxamide

Cat. No.: B2768070
CAS No.: 1694095-82-3
M. Wt: 175.191
InChI Key: LLCVLSYQZLYXQU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-methylpyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom and a carboxamide group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-methylpyridine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine-4-carboxylic acid with cyanomethylating agents under suitable conditions. For instance, the reaction can be carried out using cyanomethyl halides in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-methylpyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-methylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(cyanomethyl)-2-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-6-8(2-4-11-7)9(13)12-5-3-10/h2,4,6H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCVLSYQZLYXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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